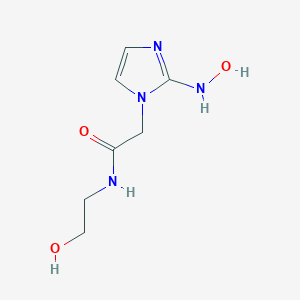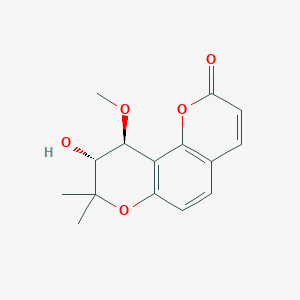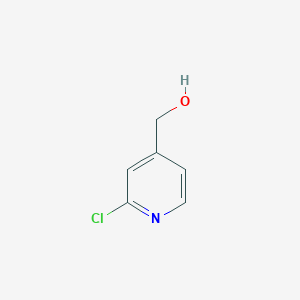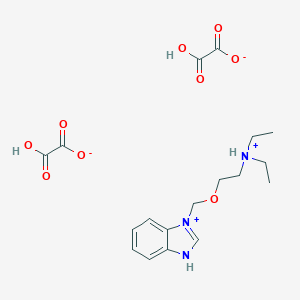
(3-Méthoxyphényl)(pipérazin-1-yl)méthanone
Vue d'ensemble
Description
(3-Methoxyphenyl)(piperazin-1-yl)methanone is a chemical compound with the molecular formula C12H16N2O2. It is also known by its IUPAC name, 1-(3-methoxybenzoyl)piperazine. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety through a methanone linkage. It is commonly used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
(3-Methoxyphenyl)(piperazin-1-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Piperazine derivatives, a class of compounds to which this molecule belongs, have been known to interact with various receptors and enzymes . For instance, some piperazine derivatives have shown inhibitory activity against E3 ubiquitin-protein ligase, a key enzyme involved in protein degradation .
Mode of Action
Piperazine derivatives have been reported to inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical for tumor cell growth and metastasis .
Biochemical Pathways
Piperazine derivatives have been associated with various biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, psycholytic, and antidepressive activity .
Result of Action
Given the reported activities of similar piperazine derivatives, it can be inferred that this compound may have potential therapeutic effects in various conditions, including neurodegenerative and psychiatric conditions .
Analyse Biochimique
Biochemical Properties
(3-Methoxyphenyl)(piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with several key biomolecules, including enzymes such as sirtuins and adrenergic receptors. These interactions are crucial for its biochemical activity. For instance, (3-Methoxyphenyl)(piperazin-1-yl)methanone has shown inhibitory activity against sirtuin 2, an enzyme involved in cellular regulation and aging . This inhibition can affect various cellular processes, highlighting the compound’s potential in therapeutic applications.
Cellular Effects
The effects of (3-Methoxyphenyl)(piperazin-1-yl)methanone on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the activity of alpha1-adrenergic receptors, which are involved in the regulation of vascular and smooth muscle function . By affecting these receptors, (3-Methoxyphenyl)(piperazin-1-yl)methanone can influence blood pressure regulation and other physiological processes.
Molecular Mechanism
At the molecular level, (3-Methoxyphenyl)(piperazin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions. For example, its binding to sirtuin 2 results in the inhibition of this enzyme, which can modulate cellular aging and metabolic processes . Additionally, the compound’s interaction with alpha1-adrenergic receptors involves competitive binding, which can block the receptor’s normal function and alter cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of (3-Methoxyphenyl)(piperazin-1-yl)methanone in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound has shown stability under controlled conditions, maintaining its biochemical activity. Degradation can occur under certain conditions, affecting its efficacy. Long-term studies have indicated that (3-Methoxyphenyl)(piperazin-1-yl)methanone can have sustained effects on cellular processes, particularly in in vitro models .
Dosage Effects in Animal Models
In animal models, the effects of (3-Methoxyphenyl)(piperazin-1-yl)methanone vary with dosage. At lower doses, the compound has shown beneficial effects, such as modulation of blood pressure and metabolic regulation. At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
(3-Methoxyphenyl)(piperazin-1-yl)methanone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and excretion. These metabolic processes can influence the compound’s efficacy and safety profile .
Transport and Distribution
The transport and distribution of (3-Methoxyphenyl)(piperazin-1-yl)methanone within cells and tissues are critical for its function. The compound is transported across cell membranes by specific transporters and can accumulate in certain tissues, such as the liver and kidneys. This distribution pattern affects its therapeutic potential and toxicity .
Subcellular Localization
Within cells, (3-Methoxyphenyl)(piperazin-1-yl)methanone localizes to specific subcellular compartments, including the cytoplasm and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of (3-Methoxyphenyl)(piperazin-1-yl)methanone is essential for its biochemical activity and therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(piperazin-1-yl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of (3-Methoxyphenyl)(piperazin-1-yl)methanone may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of solvents such as dichloromethane or toluene can facilitate the extraction and purification of the product. Additionally, the reaction can be scaled up by adjusting the concentration of the reactants and the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxyphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the methanone linkage can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl(piperazin-1-yl)methanone.
Reduction: Formation of (3-methoxyphenyl)(piperazin-1-yl)methanol.
Substitution: Formation of halogenated derivatives such as 3-bromophenyl(piperazin-1-yl)methanone.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride: A hydrochloride salt form of the compound with similar chemical properties.
(4-Methoxyphenyl)(piperazin-1-yl)methanone: A structural isomer with the methoxy group at the para position instead of the meta position.
(3-Methoxyphenyl)(piperazin-1-yl)ethanone: A related compound with an ethanone linkage instead of a methanone linkage.
Uniqueness
(3-Methoxyphenyl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both a methoxy group and a piperazine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
(3-methoxyphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZDOXRVWBCKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395212 | |
| Record name | (3-Methoxyphenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100939-89-7 | |
| Record name | (3-Methoxyphenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)




![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)








